tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate is a compound of interest in organic chemistry, particularly in the synthesis of biologically active molecules. It is classified as a carbamate derivative, which is a type of organic compound that contains the functional group derived from carbamic acid. The compound has garnered attention due to its potential applications in medicinal chemistry and as a building block for more complex chemical entities.
This compound can be sourced from various chemical suppliers, including EvitaChem and Benchchem, where it is available for research purposes. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(6-azaspiro[3.4]octan-8-ylmethyl)carbamate, and it has been assigned the CAS number 1909336-06-6. Its molecular formula is with a molecular weight of 240.34 g/mol .
The synthesis of tert-butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate typically involves several key steps:
The reaction mechanism typically involves the nucleophilic attack of the azaspiro compound on the carbonyl carbon of the tert-butyl carbamate, leading to the formation of the carbamate linkage.
The molecular structure of tert-butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate can be represented using various notations:
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-7-14-9-13(10)5-4-6-13/h10,14H,4-9H2,1-3H3,(H,15,16)
CC(C)(C)OC(=O)NCC1CNCC12CCC2
.This structure indicates that the compound contains a tert-butyl group attached to a carbamate moiety linked to an azaspiro structure.
tert-butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure and enhancing its biological activity or solubility.
The physical and chemical properties of tert-butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 240.34 g/mol |
Appearance | Typically a solid powder |
Solubility | Soluble in organic solvents like dichloromethane |
Storage Conditions | Store at +4 °C |
These properties are crucial for determining the compound's stability and compatibility with various solvents used in laboratory settings .
tert-butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0